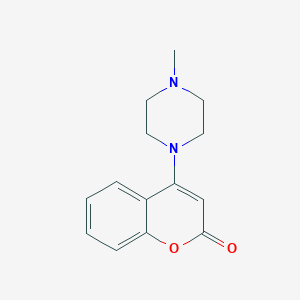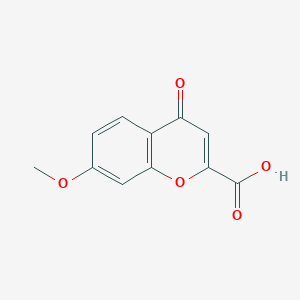![molecular formula C10H12N4OS B427742 5-[(3-METHOXYBENZYL)SULFANYL]-1-METHYL-1H-1,2,3,4-TETRAAZOLE](/img/structure/B427742.png)
5-[(3-METHOXYBENZYL)SULFANYL]-1-METHYL-1H-1,2,3,4-TETRAAZOLE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3-METHOXYBENZYL)SULFANYL]-1-METHYL-1H-1,2,3,4-TETRAAZOLE is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This specific compound is characterized by the presence of a methoxybenzyl group attached to a sulfanyl group, which is further connected to a tetrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-METHOXYBENZYL)SULFANYL]-1-METHYL-1H-1,2,3,4-TETRAAZOLE typically involves the reaction of 3-methoxybenzyl chloride with sodium azide to form 3-methoxybenzyl azide. This intermediate is then reacted with carbon disulfide and methyl iodide to yield the desired tetrazole compound. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(3-METHOXYBENZYL)SULFANYL]-1-METHYL-1H-1,2,3,4-TETRAAZOLE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-[(3-METHOXYBENZYL)SULFANYL]-1-METHYL-1H-1,2,3,4-TETRAAZOLE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-[(3-METHOXYBENZYL)SULFANYL]-1-METHYL-1H-1,2,3,4-TETRAAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways, ultimately resulting in the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole
- 5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine
- N-Ethyl-N’-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}urea
Uniqueness
5-[(3-METHOXYBENZYL)SULFANYL]-1-METHYL-1H-1,2,3,4-TETRAAZOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxybenzyl group enhances its lipophilicity, while the tetrazole ring contributes to its stability and reactivity. These features make it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H12N4OS |
|---|---|
Poids moléculaire |
236.3g/mol |
Nom IUPAC |
5-[(3-methoxyphenyl)methylsulfanyl]-1-methyltetrazole |
InChI |
InChI=1S/C10H12N4OS/c1-14-10(11-12-13-14)16-7-8-4-3-5-9(6-8)15-2/h3-6H,7H2,1-2H3 |
Clé InChI |
KCCMPAXMNZYBLR-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCC2=CC(=CC=C2)OC |
SMILES canonique |
CN1C(=NN=N1)SCC2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(2-hydroxyethyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427659.png)
![4-[3-(Isopropylamino)-2-hydroxypropoxy]coumarin](/img/structure/B427660.png)
![4-[4-(3-chlorophenyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427662.png)


![4-[4-(4-methoxyphenyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427667.png)
![4-[4-(2-chlorophenyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427669.png)
![4-{[1-(2-phenylethyl)-4-piperidinyl]amino}-2H-chromen-2-one](/img/structure/B427672.png)
![4-[4-(2-phenylethyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427673.png)
![4-[(4-chlorobenzyl)amino]-2H-chromen-2-one](/img/structure/B427674.png)

![4-{[3-(4-benzyl-1-piperazinyl)propyl]amino}-2H-chromen-2-one](/img/structure/B427679.png)


